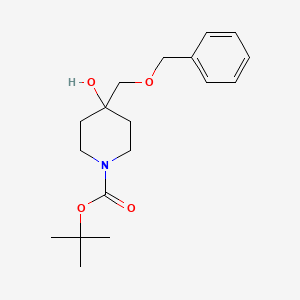

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine

Description

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a benzyloxymethyl substituent, and a hydroxyl group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to its dual functional groups (hydroxy and benzyloxymethyl), which enable diverse derivatization pathways.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(phenylmethoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)23-16(20)19-11-9-18(21,10-12-19)14-22-13-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYAGPOXBWTNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 4-Piperidone Hydrochloride Hydrate

The synthesis often begins with 4-piperidone hydrochloride hydrate, a commercially available and cost-effective starting material.

Reduction to 4-Hydroxy-piperidine

A typical reduction method uses sodium borohydride in methanol to convert 4-piperidone to 4-hydroxy-piperidine:

- Dissolve 4-piperidone hydrochloride hydrate in methanol.

- Add sodium borohydride slowly at controlled temperature (25–30 °C).

- Stir for several hours (7–10 h) under reflux.

- Adjust pH to neutral (pH 7–8) with dilute hydrochloric acid.

- Extract with dichloromethane and dry over anhydrous magnesium sulfate.

- Concentrate and crystallize from n-hexane to obtain pure 4-hydroxy-piperidine (GC purity ~98.9%).

Boc Protection

The free amine of 4-hydroxy-piperidine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in methanol with potassium carbonate or a similar base:

- Add di-tert-butyl dicarbonate to the 4-hydroxy-piperidine solution.

- Reflux for 6–8 hours at 25–30 °C.

- Filter, concentrate, and recrystallize to obtain N-Boc-4-hydroxy-piperidine as a white crystalline solid with high purity.

Introduction of the Benzyloxymethyl Group

The benzyloxymethyl substituent at the 4-position is introduced typically via alkylation or nucleophilic substitution on the 4-hydroxy group or via functional group interconversion on the piperidine ring.

Possible Approaches

- O-Alkylation of 4-hydroxy-piperidine: Reacting N-Boc-4-hydroxy-piperidine with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) to form the 4-benzyloxymethyl derivative.

- Reductive Alkylation: Using benzaldehyde derivatives and reducing agents to install the benzyloxymethyl group on the 4-position.

- Use of Protected Intermediates: Starting from N-Boc-4-piperidone, perform nucleophilic addition of benzyloxymethyl reagents followed by reduction and Boc protection.

While direct patent literature on this exact substitution is scarce, these methods are standard in medicinal chemistry for installing benzyloxymethyl groups on hydroxy-piperidines.

Representative Synthesis Procedure (Adapted from Related Patents)

Analytical and Process Notes

- Purity and Yield: The Boc protection and reduction steps yield high purity products (>98% by GC), suitable for pharmaceutical intermediate use.

- Reaction Conditions: Mild temperatures (20–50 °C) and common solvents (methanol, toluene, dichloromethane) are used, facilitating scalability.

- Drying and Filtration: Use of anhydrous magnesium sulfate for drying organic phases is standard to ensure removal of water before concentration.

- Crystallization: Cooling and crystallization from non-polar solvents like hexane or petroleum ether improve product purity and facilitate isolation.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The benzyloxy group can be reduced to a benzyl group.

Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a benzyl-substituted piperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Synthetic Chemistry

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of bioactive molecules. This compound is particularly useful in the development of new drugs targeting neurological disorders and other medical conditions.

Case Study: Synthesis of Antitumor Agents

Research indicates that this compound can be utilized in synthesizing intermediates for antitumor medications. A notable synthesis method involves using 4-piperidone hydrochloride, which undergoes several steps to yield high-purity products suitable for pharmaceutical applications .

Drug Development

The unique structural properties of this compound facilitate the creation of targeted therapies . By modifying its structure, researchers can develop compounds that interact specifically with biological targets, enhancing therapeutic outcomes while minimizing side effects.

Example: Neurological Disorder Treatments

In drug development focused on neurological disorders, this compound has been instrumental in creating derivatives that show improved activity against specific neurotransmitter systems . The ability to modify its structure allows for tailored approaches in treating complex conditions like depression and anxiety.

Bioconjugation

This compound plays a crucial role in bioconjugation processes , where it facilitates the attachment of drugs to biomolecules. This application is vital for improving drug delivery systems and increasing the therapeutic index of medications.

Application in Drug Delivery Systems

By conjugating drugs with this compound, researchers can enhance the stability and bioavailability of therapeutics, resulting in more effective treatment regimens with reduced adverse effects .

Research in Neuroscience

This compound is employed extensively in neuroscience research to understand neurotransmitter systems better. Its application aids researchers in elucidating mechanisms of action for various neuroactive compounds, contributing to advancements in neuropharmacology.

Research Findings

Studies have demonstrated that modifications of this compound can influence receptor binding affinities, thereby providing insights into potential therapeutic targets for neurological conditions .

Material Science

In addition to its pharmaceutical applications, this compound is explored in material science for developing advanced materials. Its unique properties make it suitable for creating polymers with specific characteristics beneficial for industrial applications.

Example: Development of Advanced Polymers

Research into polymeric materials utilizing this compound has shown promise in creating materials that exhibit enhanced mechanical properties and chemical resistance, making them suitable for various industrial uses .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Key intermediate for synthesizing pharmaceuticals; enhances drug efficacy |

| Drug Development | Facilitates creation of targeted therapies; improves interaction with biological targets |

| Bioconjugation | Enhances drug delivery systems; improves stability and bioavailability |

| Neuroscience Research | Aids understanding of neurotransmitter systems; influences receptor binding affinities |

| Material Science | Used in developing advanced polymers with unique properties |

Mechanism of Action

The mechanism of action of tert-butyl 4-[(benzyloxy)methyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Group : The presence of a hydroxyl group (as in N-Boc-4-hydroxy-piperidine) enhances solubility and hydrogen-bonding capacity, critical for biological interactions .

- Benzyloxymethyl vs. Phenyl : The benzyloxymethyl group in the target compound offers steric bulk and lipophilicity compared to simpler phenyl or fluorophenyl substituents .

- Biological Activity : Compounds like N-phenethyl-4-hydroxy-4-phenyl piperidine exhibit potent cellular growth inhibition (e.g., K562 leukemia cells), suggesting that benzyl/phenyl groups enhance bioactivity .

Deprotonation and Functionalization

- N-Boc-piperidine Derivatives : Asymmetric deprotonation of N-Boc-piperidine is slower than N-Boc-pyrrolidine due to increased ring strain in pyrrolidine. For example, lithiation of N-Boc-piperidine with sec-BuLi/(-)-sparteine proceeds with moderate enantioselectivity (er = 87:13) .

- Hydrolysis and Coupling : N-Boc-piperidine-4-carboxylic acid derivatives are synthesized via hydrolysis of methyl esters using LiOH/THF/MeOH, achieving high yields (>95%) .

Stability and Protection Strategies

Biological Activity

N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a piperidine derivative that features a benzyloxymethyl group and a Boc (tert-butyloxycarbonyl) protecting group. The synthesis of this compound typically involves the protection of the piperidine nitrogen followed by the introduction of the benzyloxymethyl group.

Synthesis Overview:

- Protection of Piperidine: The nitrogen atom of piperidine is protected using Boc anhydride.

- Introduction of Benzyloxymethyl Group: A suitable benzyloxymethylating agent is reacted with the protected piperidine to yield N-Boc-4-benzyloxymethyl-piperidine.

- Hydroxylation: The final step involves hydroxylation at the 4-position to produce this compound.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent.

Research indicates that compounds similar to this compound exhibit interactions with specific receptors in the central nervous system, particularly opioid receptors. The structural features of the piperidine ring play a crucial role in ligand-receptor interactions, influencing affinity and potency.

Case Studies

-

Opioid Receptor Agonism:

- A study demonstrated that modifications to the piperidine scaffold can significantly alter binding affinity at delta-opioid receptors. For instance, variations in substituents at position 2 led to a decrease in affinity by up to 2000-fold, highlighting the importance of structural optimization for therapeutic efficacy .

- Antimicrobial Activity:

- Cytotoxicity Studies:

Table 1: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine?

The compound is typically synthesized via multi-step protection-deprotection strategies. A common approach involves:

- Step 1 : Boc protection of piperidine derivatives (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) to introduce the N-Boc group .

- Step 2 : Functionalization at the 4-position using benzyloxymethyl groups via alkylation or etherification under basic conditions (e.g., K₂CO₃ or NaH in anhydrous solvents like DMF) .

- Step 3 : Hydroxyl group retention or modification, ensuring pH control to avoid premature deprotection . Key validation: Monitor reactions using TLC and confirm structures via NMR (¹H/¹³C) and FT-IR .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or oxidation of the benzyloxymethyl moiety .

- Stability risks : Degradation occurs at >40°C or in acidic/basic conditions (pH <3 or >10). Avoid prolonged exposure to light .

- Safety : Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm Boc group integration (~1.4 ppm for tert-butyl protons) and benzyloxymethyl signals (4.3–4.6 ppm for CH₂O) .

- FT-IR : Detect carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and hydroxyl bands (~3200–3500 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₆NO₄: calc. 344.18) .

Advanced Research Questions

Q. How can enantioselective deprotonation be achieved in derivatives of N-Boc-piperidine?

- Method : Use chiral lithium amide bases (e.g., sec-BuLi/(-)-sparteine complex) at low temperatures (-78°C) to selectively deprotonate the 4-position. Computational studies (DFT) predict thermodynamic acidity trends and transition states .

- Challenges : Competing side reactions (e.g., carbamate addition) require precise stoichiometry and reaction monitoring .

- Outcome : Moderate enantiomeric ratios (er = 87:13) for pro-S hydrogen removal, validated by chiral HPLC .

Q. What computational tools are used to predict reactivity in N-Boc-piperidine derivatives?

- DFT modeling : Calculate HOMO-LUMO gaps to assess nucleophilicity at the hydroxyl or benzyloxymethyl sites. For example, AIM (Atoms in Molecules) analysis identifies electron density critical points for reaction planning .

- MD simulations : Study solvation effects on Boc group stability in polar aprotic solvents (e.g., THF vs. DCM) .

Q. How can structural modifications enhance biological activity (e.g., NMDA receptor antagonism)?

- SAR insights :

- Hydroxyl group : Critical for hydrogen bonding with NR1/2B subunits (e.g., 4-hydroxy analogs show 25-fold potency increase) .

- Benzyloxymethyl substitution : Modulate lipophilicity to improve blood-brain barrier penetration .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

- Key issues :

- Protecting group compatibility (e.g., Boc vs. Cbz in sequential reactions) .

- Purification of intermediates (use silica gel chromatography or recrystallization from EtOAc/hexane) .

- Scale-up solutions : Switch batch reactors to flow chemistry for exothermic steps (e.g., alkylation) to improve yield reproducibility .

Methodological Guidelines

- Contradictions in data : For example, conflicting reports on Boc group stability in basic conditions ( vs. 9) suggest conducting pre-experiment stability assays at target pH .

- Waste disposal : Segregate halogenated byproducts (e.g., from benzyl bromide alkylation) and consult EPA guidelines for solvent recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.